5-(3-Benzyloxyphenyl)-2-formylphenol
Description
5-(3-Benzyloxyphenyl)-2-formylphenol is a bifunctional aromatic compound featuring a benzyloxy group at the 3-position of one phenyl ring and a formyl group at the 2-position of a phenolic ring. This compound is hypothesized to serve as a synthetic intermediate, particularly in liquid crystal production, where the benzyloxy group acts as a protective moiety for hydroxyl functionalities .
Properties
IUPAC Name |
2-hydroxy-4-(3-phenylmethoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-18-10-9-17(12-20(18)22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYSYDFNXBLSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685379 | |
| Record name | 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-48-5 | |
| Record name | 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzyloxyphenyl compound is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of 5-(3-Benzyloxyphenyl)-2-formylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(3-Benzyloxyphenyl)-2-carboxyphenol.
Reduction: 5-(3-Benzyloxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3- vs. 4-Benzyloxy Substitution
The position of the benzyloxy group significantly influences physicochemical properties and reactivity:
- 5-(4-Benzyloxyphenyl)-2-formylphenol (CAS 1261903-11-0): This isomer, with a para-benzyloxy group, shares a molecular weight of 304.34 g/mol and 96% purity. It is listed as a discontinued product, suggesting challenges in stability or synthesis scalability compared to the meta-substituted target compound .
Functional Group Variations
Hydroxyphenyl Analogs
Deprotection of the benzyloxy group yields hydroxyl derivatives, which are critical in liquid crystal applications. For example:
- 5-(3-Hydroxyphenyl)-2-(4-octyloxyphenyl)pyrimidin : Derived from benzyloxy precursors, this compound exhibits improved switching speeds in liquid crystal displays due to increased polarity .
Multiple Formyl Substitutions
- 5-(4-Formylphenyl)-2-formylphenol (CAS 1261930-12-4): With two formyl groups, this analog (C₁₄H₁₀O₃, MW 226.23 g/mol) has enhanced electrophilicity, making it reactive in crosslinking or polymerization reactions. However, its lack of a benzyloxy group limits its utility as a protective intermediate .
Substituent Diversity
- This contrasts with the electron-donating benzyloxy group in the target compound .
- 2-(3-Benzyloxyphenyl)phenol (CAS 889950-96-3): Lacking a formyl group, this analog (C₁₉H₁₆O₂, MW 276.33 g/mol) is less reactive in aldehyde-mediated condensations but retains utility as a phenolic intermediate .
Data Tables
Table 1. Key Properties of 5-(3-Benzyloxyphenyl)-2-formylphenol and Analogs
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